Nifekalant Hydrochloride

HERG channel IKr blocker Cardiac electrophysiology

Researchers requiring a pure IKr inhibitor without confounding off-target effects face limited options. Nifekalant HCl (MS-551) is the only Class III antiarrhythmic with definitive absent negative inotropic effect, safe in depressed LV function models (LVEF 28±9%). • Selective IKr (hERG) blockade: IC50 7.9 μM; no IKs, INa, ICa, or β-receptor activity • 81% VF/VT termination & 85% ROSC vs. lidocaine 54% in cardiac arrest models • No intra-atrial conduction slowing-clean isolation of repolarization effects Supplied ≥98% purity. Stored at -20°C. Shipped globally for preclinical cardiac electrophysiology research.

Molecular Formula C19H28ClN5O5
Molecular Weight 441.9 g/mol
CAS No. 130656-51-8
Cat. No. B163273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifekalant Hydrochloride
CAS130656-51-8
Synonyms1,3-dimethyl-6-((2-(N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamino)ethylamino)-2,4(1H),3H)-pyrimidinedione hydrochloride
MS 551
MS-551
nifekalant
nifekalant hydrochloride
Molecular FormulaC19H28ClN5O5
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl
InChIInChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H
InChIKeyYPVGGQKNWAKOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifekalant Hydrochloride Procurement Overview


Nifekalant Hydrochloride (MS-551, Shinbit) is a Class III antiarrhythmic agent with a pyrimidinedione structure, characterized as a pure and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) [1]. Unlike many other Class III agents, it lacks significant activity on sodium or calcium channels, as well as β-adrenergic receptors, and does not exert negative inotropic effects [2]. It is approved in Japan for the intravenous treatment of life-threatening ventricular tachyarrhythmias and is widely utilized in electrophysiology research for its well-defined, frequency-dependent HERG channel blockade (IC50 ~7.9 μM) [3].

Selective IKr (hERG) channel blocker Single-target ion channel pharmacology tool without sodium, calcium, or β-adrenergic activity
Hemodynamically neutral research compound Reported absence of negative inotropic effect supports cardiac contractility research models
Rapid-onset, short-half-life IKr probe Supports experimental protocols requiring acute, titratable IKr blockade with fast offset

Why Nifekalant Cannot Be Substituted


Generic substitution among Class III antiarrhythmics is scientifically untenable due to profound differences in their ancillary pharmacological profiles. While many agents like amiodarone and sotalol possess significant off-target effects on sodium/calcium channels and β-adrenergic receptors—introducing negative inotropy and bradycardia [1]—Nifekalant Hydrochloride maintains a strictly pure IKr blockade [2]. This molecular specificity translates directly into distinct clinical utility: Nifekalant achieves more rapid arrhythmia termination in specific contexts, avoids hemodynamic compromise in patients with reduced ejection fraction, and demonstrates a markedly shorter and more predictable half-life that simplifies dosing and reduces tissue accumulation risk . The quantitative evidence below delineates why procurement decisions cannot rely on in-class interchangeability.

Nifekalant
Selective IKr blocker
Amiodarone Multi-channel activity (INa, ICa, β/α) may confound IKr-specific readouts and shift hemodynamic endpoints
Nifekalant
No β-blockade
Sotalol Equipotent β-blockade may suppress contractility and slow sinus rate, altering inotropy-dependent model endpoints
Nifekalant
Preserved atrial conduction
Ibutilide Late INa activation may increase intra-atrial conduction time, complicating atrial repolarization study interpretation

Nifekalant Differentiation Evidence


Pure IKr Blockade Without Off-Target Effects

Nifekalant Hydrochloride exhibits high selectivity for the IKr (HERG) channel, with an IC50 of 7.9 µM in Xenopus oocyte expression systems, and importantly, does not inhibit minK currents, confirming pure IKr blockade [1]. In contrast, comparators like amiodarone and sotalol are not pure agents; amiodarone inhibits sodium and calcium channels and β-adrenergic receptors, while sotalol is a non-selective β-blocker [2]. This difference in molecular target selectivity is a primary driver of downstream clinical differentiation.

IKr Selectivity
Cross-study comparable
7.9 μM hERG IC50
No activity at IKs, INa, ICa, or β-adrenergic receptors at research concentrations
Supports single-target IKr pharmacology studies with minimal off-target confounds
Xenopus oocyte expression system; comparator profiles from independent studies
HERG channel IKr blocker Cardiac electrophysiology Class III antiarrhythmic

Preserved Inotropy vs Amiodarone and Sotalol

In a meta-analysis of 12 studies (1,162 patients), Nifekalant demonstrated a statistically significant advantage over control groups in converting atrial fibrillation (AF) to sinus rhythm. Specifically, in the subgroup of patients undergoing catheter ablation, the success rate of conversion was significantly higher for Nifekalant compared to Amiodarone, with a Risk Ratio (RR) of 1.95 (95% CI: 1.37-2.77; P=0.0002) [1]. Additionally, the mean time to conversion was significantly shorter with Nifekalant (mean difference: -1.73 minutes; 95% CI: -2.69 to -0.77; P=0.0004) [1].

Inotropic Profile
Cross-study comparable
Nifekalant: No negative inotropy; 0% cardiac function worsening reported
Amiodarone/Sotalol: β-blockade-mediated negative inotropic effects documented
May support heart failure arrhythmia model research where contractility preservation is relevant
Primate pressure-volume loop analysis; clinical data in LVEF 28 ± 9% cohort
Atrial fibrillation Catheter ablation Cardioversion Clinical meta-analysis

Rapid Onset and Ultrashort Half-Life vs Amiodarone

In a comparative study of out-of-hospital cardiopulmonary arrest patients with shock-resistant ventricular fibrillation, Nifekalant achieved Return of Spontaneous Circulation (ROSC) significantly faster than Amiodarone. The mean time from drug administration to ROSC was 6.0 ± 6.6 minutes for Nifekalant versus 20.3 ± 10.0 minutes for Amiodarone (P < 0.05) [1]. While the overall rates of ROSC and survival to discharge were not statistically different in this small study, the more rapid onset of action is a distinct hemodynamic and therapeutic advantage.

Elimination Half-Life
Cross-study comparable
≈ 1.5 h t1/2 (IV)
QTmax at 2.5 min post-bolus; effect resolves within 15–30 min after discontinuation
Supports rapid-onset/offset IKr blockade protocols with real-time titration capability
Healthy volunteer PK study; ~800-fold shorter t1/2 than amiodarone (~50 days)
Cardiac arrest ROSC Ventricular fibrillation Resuscitation

Superior VF/VT Termination vs Lidocaine

Nifekalant Hydrochloride possesses a short elimination half-life (t1/2) in humans, which is a critical differentiator from Amiodarone. Population pharmacokinetic studies in healthy volunteers report a mean half-life of approximately 1.3-1.5 hours following intravenous administration [1]. In stark contrast, Amiodarone has a prolonged and highly variable half-life ranging from 20 to 100 days due to extensive tissue accumulation [2]. This difference in half-life translates to a mean systemic clearance (CL) for Nifekalant of 53.8 L/h , enabling rapid titration and offset of effect, which is not feasible with Amiodarone.

VF/VT Termination
Head-to-head comparison
Nifekalant: VF/VT termination 81%, ROSC 85%, asystole 0%
Lidocaine: VF/VT termination 54%, ROSC 54%, asystole 25%
OR 3.8 (95% CI 1.1–13.0, P=0.03) for termination; OR 5.0 for ROSC
Reported VF termination and ROSC endpoint context in shock-resistant VF/VT studies
In-hospital observational study, n=55; cluster design
Pharmacokinetics Half-life Drug clearance Antiarrhythmic agents

Survival and Hemodynamic Advantage Over Amiodarone

A critical differentiator for Nifekalant Hydrochloride in patients with compromised cardiac function is its lack of negative inotropic effect. As a pure potassium channel blocker, Nifekalant does not depress myocardial contractility or lower blood pressure [1]. This is in direct contrast to Amiodarone, which exerts a negative inotropic effect via its β-adrenergic blocking activity and inhibition of calcium and sodium channels [2]. This mechanistic difference allows Nifekalant to be used safely in clinical and research scenarios involving severe ventricular dysfunction or acute myocardial infarction where hemodynamic stability is a primary concern.

Survival in Prolonged VF
Head-to-head comparison
Nifekalant: 48-h survival 90%, higher coronary perfusion pressure
Amiodarone: 48-h survival 0%, more shocks and adrenaline required
P<0.001 for survival; P<0.05 for hemodynamic parameters; swine model, n=10/group
Reported survival and hemodynamic endpoint context in prolonged VF large-animal model
8 min untreated VF; randomized controlled experimental design
Hemodynamics Negative inotropy β-blockade Cardiac output

Preserved Atrial Conduction vs Amiodarone and Ibutilide

In a comparative study of in-hospital patients with shock-resistant ventricular fibrillation or tachycardia, Nifekalant was found to be more effective than Lidocaine for both the termination of arrhythmia and the achievement of Return of Spontaneous Circulation (ROSC) [1]. This evidence positions Nifekalant Hydrochloride as a superior alternative to the commonly used Class Ib agent Lidocaine in this refractory patient population, providing a quantitative basis for selecting it over other non-Class III options.

Atrial Conduction
Head-to-head comparison
Nifekalant: No change in intra-atrial conduction time at any pacing CL
Amiodarone/Ibutilide: Significant IACT increase at multiple CLs
Human atrial electrophysiology study; CL range 800–250 ms; n=31
Supports atrial repolarization research without conduction-slowing confounds
Persistent AF patients post-cardioversion; reverse rate-dependent MAPD prolongation
Ventricular tachycardia Ventricular fibrillation Lidocaine Antiarrhythmic efficacy

Nifekalant Procurement Scenarios


Resuscitation Research: Shock-Resistant VF/VT

As a pure IKr blocker with a well-characterized IC50 of 7.9 µM for HERG channels [1], Nifekalant Hydrochloride serves as an essential positive control compound in cardiac safety pharmacology studies. It is used in patch-clamp assays and in vitro models to validate assay sensitivity for IKr inhibition, a key component of the Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative. Its frequency-dependent block and lack of minK inhibition provide a cleaner pharmacological profile compared to multi-channel blockers like amiodarone or sotalol [1].

Arrhythmia in Heart Failure Models

The short half-life (t1/2 ≈ 1.3-1.5 h) and lack of negative inotropic effect of Nifekalant Hydrochloride make it an ideal agent for inducing and studying acute ventricular arrhythmias or for testing new defibrillation and pacing strategies in porcine, canine, or rabbit models. Its rapid onset and offset allow for controlled, repeatable interventions within a single experimental session, a significant advantage over the long-acting and hemodynamically confounding effects of amiodarone [2].

Atrial Repolarization Without Conduction Slowing

Based on meta-analysis evidence demonstrating a 95% higher success rate for AF conversion to sinus rhythm post-catheter ablation compared to amiodarone [3], Nifekalant Hydrochloride is a critical component for clinical research protocols aiming to optimize ablation outcomes. Its rapid action and short half-life make it a safe and effective intra-procedural pharmacological agent for mapping and terminating atrial tachycardias during electrophysiology studies.

hERG/IKr Channel Tool Compound

The quantitative advantage of Nifekalant over amiodarone in achieving significantly faster Return of Spontaneous Circulation (ROSC) (6.0 vs. 20.3 minutes) in shock-resistant ventricular fibrillation [4] positions it as a key investigational drug in cardiopulmonary resuscitation (CPR) research. Studies examining the hemodynamic and survival impacts of antiarrhythmic therapy during cardiac arrest require Nifekalant Hydrochloride to assess the benefits of a pure, fast-acting IKr blocker.

Application
Selection Property
Validation Focus
Cardiac arrest resuscitation models
Selective IKr blockade with rapid onset/offset profile
VF termination, ROSC, and short-term survival endpoints
Heart failure arrhythmia models
Hemodynamically neutral IKr blockade without negative inotropy
Inotropic state and contractility endpoint monitoring
Atrial electrophysiology studies
IKr-mediated repolarization prolongation without conduction slowing
Atrial conduction velocity and refractoriness endpoints
hERG channel pharmacology studies
Well-characterized single-target IKr reference inhibitor
State-dependent hERG blockade and proarrhythmic liability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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